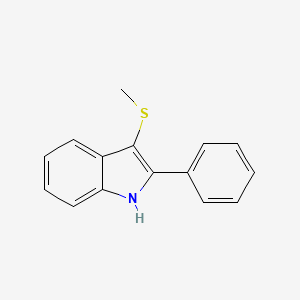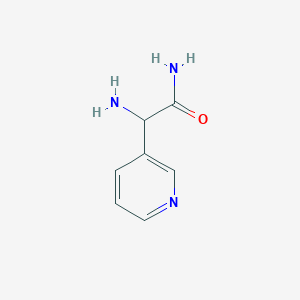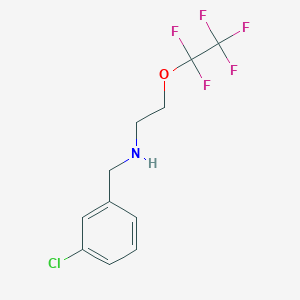![molecular formula C11H15N3O B12111784 2-Piperazinone, 4-[(4-aminophenyl)methyl]-](/img/structure/B12111784.png)
2-Piperazinone, 4-[(4-aminophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-[(4-aminophényl)méthyl]-2-pipérazinone est un composé chimique de formule moléculaire C11H15N3O et de masse moléculaire 205,26 Il s'agit d'un dérivé de la pipérazine, un composé organique hétérocyclique qui contient deux atomes d'azote en positions opposées dans un cycle à six chaînons
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-[(4-aminophényl)méthyl]-2-pipérazinone peut être réalisée par plusieurs méthodes. Une approche courante consiste à cycliser des dérivés de 1,2-diamine avec des sels de sulfonium . Une autre méthode implique la réaction d'Ugi, qui est une réaction à plusieurs composants qui forme un cycle pipérazine . De plus, l'ouverture de cycle des aziridines sous l'action des N-nucléophiles peut également conduire à la formation de dérivés de pipérazine .
Méthodes de production industrielle
La production industrielle de la 4-[(4-aminophényl)méthyl]-2-pipérazinone implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et la capacité d'extensibilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
La 4-[(4-aminophényl)méthyl]-2-pipérazinone subit diverses réactions chimiques, notamment :
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de nucléophiles ou d'électrophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs.
Substitution : Nucléophiles tels que les amines, les alcools et les électrophiles tels que les halogénures d'alkyle.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques correspondants, tandis que la réduction peut produire des amines ou des alcools .
4. Applications de la recherche scientifique
La 4-[(4-aminophényl)méthyl]-2-pipérazinone a plusieurs applications en recherche scientifique :
5. Mécanisme d'action
Le mécanisme d'action de la 4-[(4-aminophényl)méthyl]-2-pipérazinone implique son interaction avec des cibles moléculaires et des voies spécifiques. Elle peut agir comme un inhibiteur ou un activateur de certaines enzymes, récepteurs ou autres protéines, conduisant à divers effets biologiques . Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
2-Piperazinone, 4-[(4-aminophenyl)methyl]- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Piperazinone, 4-[(4-aminophenyl)methyl]- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
4-(4-Aminophényl)-2-pipérazinone : Ce composé a une structure similaire, mais il n'a pas le groupe méthyle sur le cycle pipérazine.
4-[(3-aminophényl)méthyl]pipérazin-2-one : Ce composé a le groupe amino en une position différente sur le cycle phényle.
Unicité
La 4-[(4-aminophényl)méthyl]-2-pipérazinone est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La présence du groupe amino et du cycle pipérazine en fait un composé polyvalent pour diverses applications .
Propriétés
Formule moléculaire |
C11H15N3O |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
4-[(4-aminophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H15N3O/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(15)8-14/h1-4H,5-8,12H2,(H,13,15) |
Clé InChI |
BUNVABGTOMIXBC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(=O)N1)CC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B12111712.png)
![1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B12111724.png)
![2-(4,13-Dihydroxy-2,6,10,14,14-pentamethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-5-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B12111734.png)

![13-[(1R,2R)-2-(1,3-Dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12111741.png)



![4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12111768.png)



![Imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)-](/img/structure/B12111793.png)
